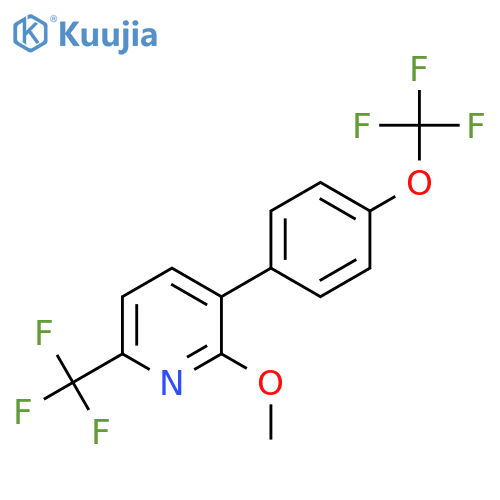Cas no 1261883-42-4 (2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

1261883-42-4 structure
商品名:2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine
CAS番号:1261883-42-4
MF:C14H9F6NO2
メガワット:337.217184782028
CID:4987203
2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine
-
- インチ: 1S/C14H9F6NO2/c1-22-12-10(6-7-11(21-12)13(15,16)17)8-2-4-9(5-3-8)23-14(18,19)20/h2-7H,1H3
- InChIKey: GPMYOSOHBLVDKL-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C(=N1)OC)C1C=CC(=CC=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 378
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 4.9
2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003203-500mg |
2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine |
1261883-42-4 | 97% | 500mg |
790.55 USD | 2021-07-04 | |
| Alichem | A013003203-1g |
2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine |
1261883-42-4 | 97% | 1g |
1,579.40 USD | 2021-07-04 | |
| Alichem | A013003203-250mg |
2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine |
1261883-42-4 | 97% | 250mg |
470.40 USD | 2021-07-04 |
2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
1261883-42-4 (2-Methoxy-3-(4-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 42464-96-0(NNMTi)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
